molecular formula C22H13NO5 B332412 N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B332412
M. Wt: 371.3 g/mol
InChI Key: BIBNNZADNBILJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining an anthraquinone moiety with a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 1-aminoanthraquinone with a benzodioxole derivative. One common method is to react 1-aminoanthraquinone with benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with cellular components. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C22H13NO5

Molecular Weight

371.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H13NO5/c24-20-13-4-1-2-5-14(13)21(25)19-15(20)6-3-7-16(19)23-22(26)12-8-9-17-18(10-12)28-11-27-17/h1-10H,11H2,(H,23,26)

InChI Key

BIBNNZADNBILJB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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